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1-(4-Nitrophenyl)propane-1,2,3-
Compound Name: of
trio

Cat. No.: B054616

An In-depth Technical Guide to 1-(4-
Nitrophenyl)propane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals
Abstract

1-(4-Nitrophenyl)propane-1,2,3-triol, also known as p-nitrophenylglycerol (PNPG), is a
nitroaromatic polyol derivative with significant applications in chemical synthesis and
biochemical research. Structurally, it is characterized by a glycerol (propane-1,2,3-triol)
backbone substituted at the first carbon position with a 4-nitrophenyl group.[1] This compound
serves as a versatile chiral intermediate in the synthesis of pharmaceuticals, including
anticonvulsants, antibiotics, and anticancer agents, owing to its stereochemical diversity and
the reactivity of its nitro group.[1] This guide provides a comprehensive overview of its chemical
structure, properties, synthesis, and applications.

Chemical Identity and Properties

1-(4-Nitrophenyl)propane-1,2,3-triol is a solid, off-white crystalline compound.[2] Its chemical
structure and key properties are summarized below.

Chemical Structure and Formula:
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e Chemical Formula: CoH11NOs[2][3]

e Structure: A propane-1,2,3-triol backbone with a 4-nitrophenyl group attached to one of the

primary carbon atoms.

e Synonyms: 4-nitrophenylglycerol, p-nitrophenylglycerol, PNPG, 1-(p-Nitrophenyl)-1,2,3-

propanetriol.[2][3]

Data Presentation

The quantitative physicochemical and spectroscopic data for 1-(4-Nitrophenyl)propane-1,2,3-

triol are presented in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

Property Value

Molecular Weight 213.187 g/mol [2][3]

Exact Mass 213.19 g/mol [2]

Appearance Off-white crystalline solid[2]
Melting Point 98-101 °C[2]

Boiling Point 471.6 °C at 760 mmHg[2]
Flash Point 208.9 °C[2]

Density ~1.37 g/cm?3 (rough estimate)[2]

Refractive Index

1.588[2]

Vapor Pressure

2.19 x 10~ mmHg at 25°C[2]

Storage Conditions 2-8 °C[2]
Table 2: Spectroscopic and Analytical Data
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Data Type Details

0 8.23 (2H, d, J = 8.5 Hz, aromatic), 4.74 (1H, d,
1H NMR (DMSO-ds) J=7.0 Hz, C1-OH), 3.65-3.74 ppm (m, C2 and
C3 hydroxyls)[1]

[a]D2° = -14 (c 0.3, acetone) for (1R,2S)
Specific Rotation enantiomer; +15 (c 0.3, acetone) for (1S,2R)

enantiomer[1]

InChl Key IUZVZBIQZKBWCC-UHFFFAOYSA-N[2][3]

CAS Number 2207-68-3[2]

Synthesis and Experimental Protocols

The synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol can be achieved through several
methods, with the most common approach involving the reaction of 4-nitrobenzaldehyde with
glycerol.

Experimental Protocol: Synthesis via Acetal Formation
and Hydrolysis

This protocol describes a typical laboratory-scale synthesis.
Materials:

e 4-nitrobenzaldehyde

e Glycerol

e Acid catalyst (e.g., p-toluenesulfonic acid)

e Solvent (e.g., Toluene)

» Deionized water

e Sodium bicarbonate (for neutralization)
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» Drying agent (e.g., anhydrous magnesium sulfate)
» Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, dissolve 4-nitrobenzaldehyde in toluene.

o Addition of Reactants: Add an excess of glycerol and a catalytic amount of p-toluenesulfonic
acid to the flask.

o Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the acetal
formation is removed azeotropically with toluene and collected in the Dean-Stark trap.
Monitor the reaction until no more water is collected.

o Hydrolysis: After cooling the reaction mixture, add deionized water and continue to stir
vigorously to hydrolyze the intermediate acetal.

o Workup: Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract
the aqueous layer with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualization of Synthesis Workflow
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Figure 1: Synthesis Workflow

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(4-Nitrophenyl)propane-1,2,3-triol.
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Chemical Reactivity and Applications

1-(4-Nitrophenyl)propane-1,2,3-triol undergoes various chemical transformations, making it a
valuable building block in organic synthesis.[1]

¢ Reduction: The nitro group is readily reduced to an amino group using reducing agents like
hydrogen gas with a palladium catalyst, yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1]
This derivative is a key precursor for many pharmaceutical compounds.

» Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or
carboxylic acids using oxidizing agents such as potassium permanganate or chromium
trioxide.[1]

» Substitution: The hydroxyl groups can undergo substitution reactions with halogenating
agents to produce halogenated derivatives.[1]

Visualization of Chemical Transformations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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